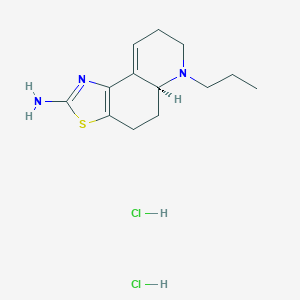
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine, also known as PHTQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PHTQ is a heterocyclic compound that contains a thiazole ring and a quinoline ring.
Mecanismo De Acción
The exact mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it has been proposed that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine exerts its biological activity by binding to specific targets such as enzymes, receptors, and DNA. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage.
Biochemical and Physiological Effects:
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine inhibits the growth of cancer cells and induces apoptosis (programmed cell death). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the activity of COX-2, which is involved in inflammation. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been used as a lead compound to design and synthesize more potent and selective compounds. However, there are also some limitations to using 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has low solubility in water, which can limit its use in aqueous systems. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate the mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine and its binding targets. Another direction is to design and synthesize more potent and selective compounds based on the structure of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be used as a tool compound to study the role of specific targets such as COX-2 and HDAC in various biological processes. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can also be used to prepare thin films and coatings for various applications in material science. Overall, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has great potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine involves the reaction of 2-amino-5-propylthiazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine.
Aplicaciones Científicas De Investigación
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In drug discovery, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used as a lead compound to design and synthesize more potent and selective compounds. In material science, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used to prepare thin films and coatings for various applications such as sensors and electronic devices.
Propiedades
Número CAS |
115689-19-5 |
|---|---|
Nombre del producto |
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine |
Fórmula molecular |
C13H21Cl2N3S |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(5aS)-6-propyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1 |
Clave InChI |
BGFOAQLXHIRNQH-XRIOVQLTSA-N |
SMILES isomérico |
CCCN1CCC=C2[C@@H]1CCC3=C2N=C(S3)N.Cl.Cl |
SMILES |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
SMILES canónico |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
Sinónimos |
6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (+-)-isomer 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (R)-isomer PHTQA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)



